molecular formula C10H13NO4S B185068 Ethyl 3-[(methylsulfonyl)amino]benzoate CAS No. 93884-11-8

Ethyl 3-[(methylsulfonyl)amino]benzoate

Cat. No. B185068
CAS RN: 93884-11-8
M. Wt: 243.28 g/mol
InChI Key: WQODBAJDFZPKSG-UHFFFAOYSA-N
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Description

Ethyl 3-[(methylsulfonyl)amino]benzoate is a chemical compound with the molecular formula C10H13NO4S . It has a molecular weight of 243.28 . This compound is also known by its synonyms: Benzoic acid, 3-[(methylsulfonyl)amino]-, ethyl ester .


Molecular Structure Analysis

The molecular structure of Ethyl 3-[(methylsulfonyl)amino]benzoate consists of an ethyl ester group attached to a benzoate core, which is further substituted with a methylsulfonyl amino group .


Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 3-[(methylsulfonyl)amino]benzoate are not available in the searched resources, esters in general can undergo several types of reactions. These include hydrolysis under acidic or basic conditions, reactions with organometallic compounds to form tertiary alcohols, and trans-esterification reactions to form different esters .


Physical And Chemical Properties Analysis

Ethyl 3-[(methylsulfonyl)amino]benzoate has a molecular weight of 243.28 . Additional physical and chemical properties such as melting point, boiling point, and density are not available in the searched resources.

Scientific Research Applications

Pharmacological Characterization

Ethyl 3-[(methylsulfonyl)amino]benzoate derivatives have been explored for their pharmacological properties. For instance, a study characterized Ethyl-4-{trans-4-[((2S)-2-hydroxy-3-{4-hydroxy-3[(methylsulfonyl)amino]-phenoxy}propyl) amino]cyclohexyl}benzoate hydrochloride (SAR150640) as a potent and selective β3-adrenoceptor agonist for the treatment of preterm labor, showing promise in inhibiting uterine contractions without significant effects on heart rate or blood pressure (Croci et al., 2007).

Supramolecular Structures

Research into the molecular structures of Ethyl 3-[(methylsulfonyl)amino]benzoate derivatives has revealed insights into their supramolecular arrangements. For example, studies have shown how hydrogen bonding can organize these molecules into complex structures, potentially impacting their physical properties and reactivity (Portilla et al., 2007).

Synthesis Techniques

Innovations in synthesis techniques for Ethyl 3-[(methylsulfonyl)amino]benzoate and its analogs have been reported, such as optimizing the synthesis technology using hydrazine hydrate reduction methods for high yield and stability, applicable for industrial production (Fang Qiao-yun, 2012).

Biodegradation Studies

Environmental studies have focused on the biodegradation of chemicals structurally similar to Ethyl 3-[(methylsulfonyl)amino]benzoate. For instance, research on chlorimuron-ethyl degradation by Rhodococcus sp. outlines methods for improving biodegradation efficiency, indicating a broader interest in the environmental impact and degradation pathways of such compounds (Li et al., 2016).

Nonlinear Optical Properties

Explorations into the optical properties of Ethyl 3-[(methylsulfonyl)amino]benzoate derivatives have demonstrated their potential in nonlinear optics, with studies identifying compounds that exhibit significant nonlinear refractive indices and optical limiting properties, suggesting applications in optical technologies (Abdullmajed et al., 2021).

Mechanism of Action

Target of Action

The primary target of Ethyl 3-[(methylsulfonyl)amino]benzoate is the voltage-dependent Na±channels . These channels play a crucial role in generating and propagating action potentials in neurons and muscle cells, which are essential for the transmission of signals in the nervous system.

Mode of Action

Ethyl 3-[(methylsulfonyl)amino]benzoate interacts with its target by blocking the voltage-dependent Na±channels . This blocking action prevents the generation of action potentials, thereby inhibiting the transmission of signals in the nervous system .

Biochemical Pathways

By blocking the voltage-dependent Na±channels, Ethyl 3-[(methylsulfonyl)amino]benzoate affects the neuronal signaling pathway . The downstream effects include the inhibition of signal transmission, leading to a state of anesthesia or sedation .

Result of Action

The molecular and cellular effects of Ethyl 3-[(methylsulfonyl)amino]benzoate’s action primarily involve the inhibition of neuronal signal transmission . This results in a state of anesthesia or sedation, making it commonly used for anesthetizing and sedating fish .

properties

IUPAC Name

ethyl 3-(methanesulfonamido)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c1-3-15-10(12)8-5-4-6-9(7-8)11-16(2,13)14/h4-7,11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQODBAJDFZPKSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10349992
Record name ethyl 3-[(methylsulfonyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-[(methylsulfonyl)amino]benzoate

CAS RN

93884-11-8
Record name ethyl 3-[(methylsulfonyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of ethyl 3-aminobenzoate (2.0 g, 12.1 mmol) and sodium hydrogen carbonate (1.2 g, 14.5 mmol) in 1,4-dioxane (24 ml) was added methanesulphonyl chloride (2.3 ml, 30.3 mmol). The mixture was stirred at room temperature for 3 h, before addition of water (10 ml), and the reaction mixture was stirred for a further 5 days. The mixture was partitioned between ethyl acetate and hydrochloric acid (2M) and the organic phase was separated, washed with brine, dried (MgSO4) and concentrated in vacuo. The residue was passed through a plug of silica, eluting with ethyl acetate/cyclohexane [1:3] and the filtrate was concentrated in vacuo to give the title compound (2.4 g).
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2 g
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24 mL
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